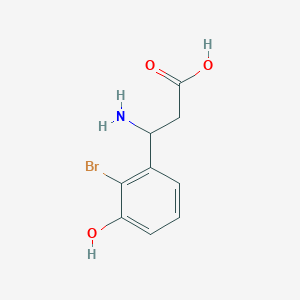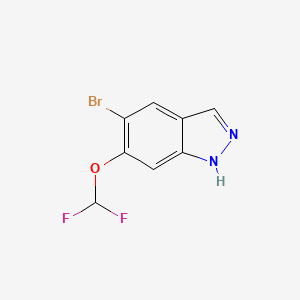
5-Bromo-6-(difluoromethoxy)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-(difluoromethoxy)-1H-indazole is a chemical compound with the molecular formula C7H3BrF2N2O. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. The presence of bromine and difluoromethoxy groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(difluoromethoxy)-1H-indazole typically involves the bromination of an indazole precursor followed by the introduction of the difluoromethoxy group. One common method involves the reaction of 5-bromoindazole with difluoromethyl ether under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-(difluoromethoxy)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-6-(difluoromethoxy)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-(difluoromethoxy)-1H-indazole involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-6-(difluoromethoxy)nicotinonitrile: A related compound with a similar structure but different functional groups.
5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol: Another similar compound with a pyridine ring instead of an indazole ring.
Uniqueness
5-Bromo-6-(difluoromethoxy)-1H-indazole is unique due to its specific combination of bromine and difluoromethoxy groups on the indazole scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H5BrF2N2O |
|---|---|
Peso molecular |
263.04 g/mol |
Nombre IUPAC |
5-bromo-6-(difluoromethoxy)-1H-indazole |
InChI |
InChI=1S/C8H5BrF2N2O/c9-5-1-4-3-12-13-6(4)2-7(5)14-8(10)11/h1-3,8H,(H,12,13) |
Clave InChI |
GNNHRPDTGPUSRL-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NNC2=CC(=C1Br)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


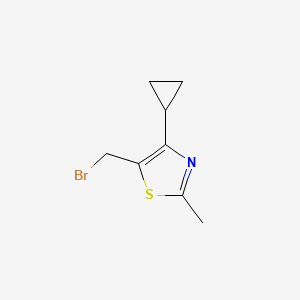
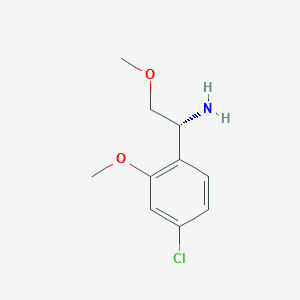

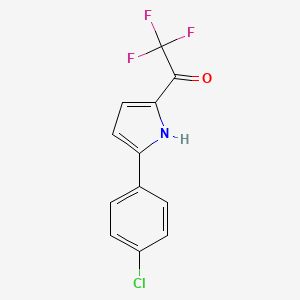
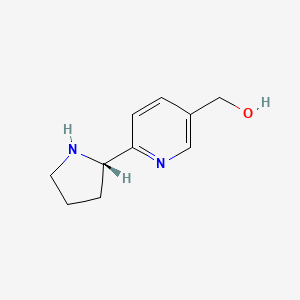
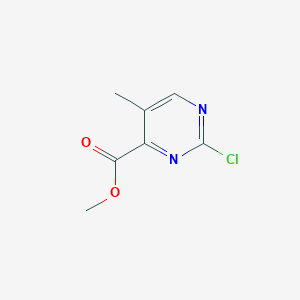
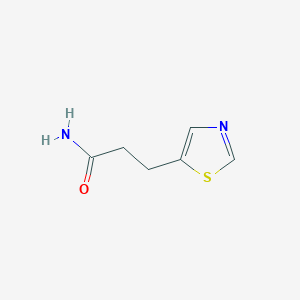
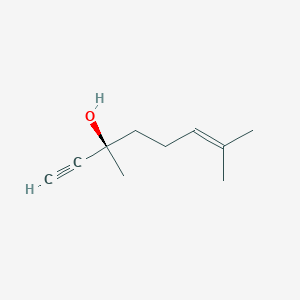


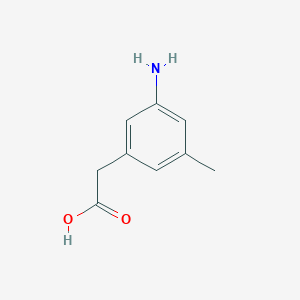

![3,6-Dichloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12966687.png)
